molecular formula C56H90S4Sn2 B12093560 2,6-Bis(triMethyltin)-dioctyl-

2,6-Bis(triMethyltin)-dioctyl-

Cat. No.: B12093560
M. Wt: 1129.0 g/mol
InChI Key: LYAUAXDJHZCGBI-UHFFFAOYSA-N
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Description

2,6-Bis(triMethyltin)-dioctyl- is an organotin compound characterized by the presence of two trimethyltin groups attached to a dioctyl backbone. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(triMethyltin)-dioctyl- typically involves the reaction of dioctyl precursors with trimethyltin chloride in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Base: Triethylamine or sodium hydride

Industrial Production Methods

Industrial production of 2,6-Bis(triMethyltin)-dioctyl- follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems

    Continuous monitoring: To ensure the purity and yield of the product

    Purification: Techniques such as distillation or recrystallization to obtain high-purity 2,6-Bis(triMethyltin)-dioctyl-

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(triMethyltin)-dioctyl- undergoes various types of chemical reactions, including:

    Substitution reactions: Where the trimethyltin groups can be replaced by other nucleophiles

    Oxidation reactions: Leading to the formation of organotin oxides

    Reduction reactions: Resulting in the formation of lower oxidation state tin compounds

Common Reagents and Conditions

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent like THF or dichloromethane

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products Formed

    Substitution: Formation of new organotin compounds with different functional groups

    Oxidation: Formation of organotin oxides

    Reduction: Formation of lower oxidation state tin compounds

Scientific Research Applications

2,6-Bis(triMethyltin)-dioctyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent

    Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2,6-Bis(triMethyltin)-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The trimethyltin groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b]dithiophene
  • 2,6-Bis(1H-imidazol-2-yl)pyridine
  • 2,6-Bis(1,2,3-triazol-4-yl)pyridine

Uniqueness

2,6-Bis(triMethyltin)-dioctyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers:

  • Higher reactivity : Due to the presence of trimethyltin groups
  • Versatility : In undergoing various chemical reactions
  • Potential biological activity : Making it a candidate for medicinal research

Properties

Molecular Formula

C56H90S4Sn2

Molecular Weight

1129.0 g/mol

IUPAC Name

[4,8-bis(4,5-dioctylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C50H72S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-39-37-45(53-43(39)31-27-23-19-15-11-7-3)47-41-33-35-52-50(41)48(42-34-36-51-49(42)47)46-38-40(30-26-22-18-14-10-6-2)44(54-46)32-28-24-20-16-12-8-4;;;;;;;;/h33-34,37-38H,5-32H2,1-4H3;6*1H3;;

InChI Key

LYAUAXDJHZCGBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCC)CCCCCCCC)[Sn](C)(C)C)CCCCCCCC

Origin of Product

United States

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